4H-3,1-Benzoxazin-4-one, 7-(4,5-dihydro-2-oxazolyl)-2-phenyl-
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Overview
Description
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a complex organic compound that belongs to the class of oxazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with phenyl isocyanate to form the intermediate, which is then cyclized with 2-bromoacetophenone in the presence of a base to yield the desired compound . The reaction conditions often require refluxing in an organic solvent such as xylene or toluene, with the addition of a base like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Scientific Research Applications
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydrooxazol-2-yl)phenol: Shares the oxazoline ring but lacks the benzoxazine moiety.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylate: Contains the benzoxazine ring but differs in the substituents attached to it.
N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide: A chiral ligand with a similar oxazoline structure but different functional groups.
Uniqueness
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both oxazoline and benzoxazine rings in its structure. This dual-ring system imparts distinct chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its significance compared to similar compounds .
Properties
CAS No. |
389575-95-5 |
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Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
7-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H12N2O3/c20-17-13-7-6-12(15-18-8-9-21-15)10-14(13)19-16(22-17)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
DPUOATRAWLMZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC3=C(C=C2)C(=O)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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